REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[C:11]([O:13][CH3:14])=[O:12].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[O:32]1[CH:37]=[CH:36][CH2:35][CH2:34][CH2:33]1>ClC(Cl)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH:33]1[CH2:34][CH2:35][CH2:36][CH2:37][O:32]1)[N:6]=[C:5]2[C:11]([O:13][CH3:14])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=NNC2=CC1)C(=O)OC
|
Name
|
|
Quantity
|
0.143 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
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O1CCCC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed 5 h under argon
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
the excess solvent was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with dilute NaHCO3 solution (
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (100% hexanes→5:95 EtOAc:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NN(C2=CC1)C1OCCCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.34 mmol | |
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |